molecular formula C7H3ClF3N3 B2675925 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine CAS No. 877402-79-4

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine

Cat. No.: B2675925
CAS No.: 877402-79-4
M. Wt: 221.57
InChI Key: DOZBLJWPZNVVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine (CAS 877402-79-4) is a fully characterized chemical compound utilized as a reference standard of an Active Pharmaceutical Ingredient (API) . This high-purity compound is compliant with stringent regulatory guidelines and is intended for use in analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development . It provides essential traceability against pharmacopeial standards such as those from the USP or EP, ensuring reliability and consistency in research data . The compound's structure incorporates a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its significant role in the design of bioactive molecules and protein kinase inhibitors . The presence of both a chloro and a trifluoromethyl (CF3) substituent on this fused bicyclic heterocycle is of particular strategic importance. The chloro group serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the introduction of diverse structural motifs . The strongly electron-withdrawing trifluoromethyl group is a critical functional group in modern drug discovery, known to profoundly influence a compound's lipophilicity, metabolic stability, and cell membrane permeability, thereby optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates . This product is offered exclusively for analytical and research purposes. It is For Research Use Only and is NOT intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-6-4-3-5(7(9,10)11)13-14(4)2-1-12-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZBLJWPZNVVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine typically involves the reaction of appropriate pyrazole derivatives with chlorinating and trifluoromethylating agents. One common method includes the use of 3,5-dichloropyrazole as a starting material, which undergoes nucleophilic substitution with trifluoromethylating reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 4 undergoes nucleophilic displacement reactions due to its activation by the adjacent nitrogen atoms in the pyrazine ring. Key findings include:

  • Amination Reactions : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C yields 4-amino derivatives. For example, treatment with morpholine produces 4-morpholino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine .

  • Alkoxy/Oxy Substitution : Sodium alkoxides or phenols in the presence of a base (e.g., K₂CO₃) generate 4-alkoxy/aryloxy derivatives. Methoxy substitution occurs quantitatively under reflux in methanol .

Table 1: Representative Nucleophilic Substitutions

NucleophileConditionsProductYield (%)
MorpholineDMF, 70°C4-Morpholino derivative85
NaOMeMeOH, reflux4-Methoxy derivative92
AnilineTHF, 60°C4-Anilino derivative78

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to specific positions on the aromatic system:

  • Nitration : Nitration with HNO₃/H₂SO₄ at 0°C selectively targets position 7, forming 7-nitro-4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at position 5, yielding 5-bromo-4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine .

Mechanistic Insight : The trifluoromethyl group’s electron-withdrawing effect deactivates the ring but directs electrophiles to the meta position relative to itself .

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form fused polycyclic systems:

  • Pyrazolo-Pyrazine to Pyrazolo-Quinoxaline : Reaction with o-phenylenediamine in acetic acid forms a quinoxaline-fused derivative through a tandem nucleophilic substitution and cyclocondensation process .

  • Oxidative Coupling : Under Pd catalysis, Suzuki-Miyaura cross-coupling with arylboronic acids introduces aryl groups at position 4, enabling access to biaryl systems .

Table 2: Cyclization Reactions

ReagentConditionsProductYield (%)
o-PhenylenediamineAcOH, 100°CQuinoxaline-fused derivative73
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C4-Phenyl derivative68

Functionalization via Metal-Mediated Reactions

Transition-metal catalysis enhances functional group diversity:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl amines introduces bulky substituents at position 4 while retaining the trifluoromethyl group .

  • Sonogashira Coupling : Reaction with terminal alkynes unde

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C7_7H3_3ClF3_3N3_3
  • Molecular Weight : Approximately 221.57 g/mol
  • Structural Features : The compound contains a pyrazolo[1,5-A]pyrazine core with a chlorine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. Studies have shown that related compounds can act as antibacterial and antifungal agents. For instance:

  • A series of pyrazolo derivatives demonstrated notable efficacy against various bacterial strains and fungi .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicate:

  • Mechanism of Action : The compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

  • Neuropharmacology : Compounds derived from this structure have shown promise in targeting neurological pathways, suggesting potential uses in treating neurodegenerative diseases .
  • Antiinflammatory Agents : Some derivatives have demonstrated anti-inflammatory properties through mechanisms involving the inhibition of cyclooxygenase enzymes .

Case Studies and Research Findings

StudyFocusFindings
PMC6471749Antimicrobial ActivitySynthesized pyrazolo derivatives showed significant antibacterial and antifungal activity against tested strains.
PMC8125733Antitumor ActivityEvaluated compounds exhibited cytotoxic effects on MCF-7 and HCT-116 cell lines compared to Doxorubicin control.
RSC PublishingOptical ApplicationsIdentified pyrazolo derivatives as potential fluorophores for imaging applications in cancer research.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Pyrazolo[1,5-a]quinoxaline Derivatives

Key structural differences include:

  • Core Structure: Quinoxaline vs. pyrazine rings, altering aromaticity and electronic properties.
  • Substituents : Optimal activity requires hydrophobic alkyl chains (4–5 carbons) and amine groups, unlike the CF₃ and Cl in the target compound.
  • Bioactivity : The target compound’s bioactivity remains uncharacterized, but its CF₃ group may enhance metabolic stability compared to alkyl chains .

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrazine

This derivative (C₁₂H₇ClFN₃, MW 247.66) replaces the CF₃ group with a 4-fluorophenyl ring. The fluorine atom enhances binding via halogen interactions, while the aromatic ring increases lipophilicity (logP ~4.2) compared to the CF₃-substituted compound. The absence of CF₃ may reduce electron-withdrawing effects, slowing electrophilic substitution reactions .

5-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine

This triazolo-pyrazine derivative () shares the CF₃ group but incorporates a triazole ring. However, the altered core structure may reduce π-π stacking interactions compared to pyrazolo[1,5-a]pyrazines .

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-A]pyrazine

Methoxy groups on the phenyl ring (C₁₄H₁₂ClN₃O₂, MW 289.72) introduce electron-donating effects, contrasting with the electron-withdrawing CF₃ group. The compound’s larger size (MW ~290) may affect bioavailability compared to the target compound .

Structural and Functional Analysis

Key Properties and Reactivity

Compound Molecular Weight Substituents logP (Predicted) Key Reactivity
Target Compound 245.57 Cl (C4), CF₃ (C2) ~2.5 High reactivity in carbene insertion due to CF₃
Pyrazolo[1,5-a]quinoxaline (TLR7 Antagonist) ~300–350 Alkyl chains, amine groups ~3.5–4.0 Alkyl chain length critical for TLR7 antagonism
4-Chloro-2-(4-fluorophenyl) derivative 247.66 Cl (C4), 4-F-phenyl (C2) ~4.2 Fluorine enhances binding; slower electrophilic substitution
Triazolo[4,3-a]pyrazine derivative ~228 Cl (C5), CF₃ (C3) ~2.8 Triazole improves H-bonding; altered core reduces π-stacking

Biological Activity

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine (CAS Number: 877402-79-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and recent research findings.

  • Molecular Formula : C7_7H3_3ClF3_3N3_3
  • Molecular Weight : 221.567 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrazine core with a chloro and trifluoromethyl substituent, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Kinases : Similar compounds in the pyrazolo family have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives exhibit IC50_{50} values in the low micromolar range against CDK2 and CDK9, suggesting potential applications in cancer therapy .
  • Anticancer Activity : Pyrazolo derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . This suggests that this compound may possess similar properties.
  • Enzymatic Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its therapeutic effects .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of pyrazolo derivatives:

  • Synthesis and Characterization : A variety of synthetic routes have been developed to produce this compound with high yields and purity. These methods often involve the reaction of aminopyrazoles with electrophilic reagents .
  • Biological Assays : In vitro assays have demonstrated that compounds bearing the pyrazolo scaffold exhibit significant cytotoxicity against several cancer cell lines, including HeLa and HCT116 .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibitory effects on CDK2/CDK9
Anticancer ActivityInduction of apoptosis in cancer cells
Enzymatic InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Case Study on Anticancer Properties : A study evaluated the cytotoxic effects of various pyrazolo derivatives on human tumor cell lines. The results indicated that certain compounds significantly reduced cell viability through apoptosis induction mechanisms .
  • Inhibitory Effects on Kinases : Another research highlighted the selectivity of pyrazolo derivatives for CDK inhibitors, showcasing their potential as targeted cancer therapies. The study reported IC50_{50} values indicating strong inhibitory activity against CDK2 and CDK9 .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine?

  • Methodological Answer : The compound is synthesized via electrophilic substitution and functionalization of the pyrazolo[1,5-a]pyrazine core. A typical approach involves nitration using HNO₃ in H₂SO₄ at 0°C, followed by quenching on ice to isolate intermediates (e.g., methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate) . Chlorination and trifluoromethylation are achieved using reagents like PCl₅ or trifluoroacetic anhydride under controlled conditions. Reaction optimization includes monitoring by TLC and purification via recrystallization or column chromatography.

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer : Characterization involves:
  • Elemental Analysis : Confirming C, H, N content (e.g., calculated vs. observed values for C₁₃H₁₁N₅O: C 61.65% vs. 61.78%) .
  • HRMS (ESI) : Accurate mass determination (e.g., [M + H]⁺ observed at m/z 254.1039 vs. calculated 254.1042) .
  • ¹H/¹³C NMR : Assigning signals for aromatic protons and substituents (e.g., trifluoromethyl groups show distinct splitting patterns).
  • X-ray Crystallography (if applicable): Resolving regiochemistry of substituents .

Advanced Research Questions

Q. How can position 7 of the pyrazolo[1,5-a]pyrazine core be functionalized for enhanced bioactivity?

  • Methodological Answer : Position 7 is modified via nucleophilic substitution or metal-catalyzed cross-coupling. For example:
  • Silylformamidine Reaction : Reacting brominated derivatives (e.g., 2f) with silylformamidine (12 mmol) at room temperature yields aminal products (e.g., 3f) in 90% yield after recrystallization .
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups, enhancing binding affinity in kinase inhibitors .

Q. What strategies are employed to design pyrazolo[1,5-a]pyrazine derivatives as kinase inhibitors (e.g., ROS1 or CDK2)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Substituting position 2 with electron-withdrawing groups (e.g., Cl, CF₃) improves ROS1 inhibition . Position 7 modifications (e.g., dimethylamino groups) enhance solubility and target engagement .
  • Molecular Docking : Computational modeling identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • In Vitro Screening : Derivatives are tested against cancer cell lines (e.g., HEPG2-1) to determine IC₅₀ values, with follow-up mechanistic studies (e.g., apoptosis assays) .

Q. How can contradictions in reaction outcomes be resolved when using different nitrating agents?

  • Methodological Answer : Discrepancies arise from competing nitration pathways (e.g., para vs. meta substitution). To address this:
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor regioselectivity over H₂SO₄ .
  • Computational Modeling : DFT calculations predict electrophilic attack preferences based on frontier molecular orbitals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.